molecular formula C11H7Cl2NO2 B188713 1-benzyl-3,4-dichloro-1H-pyrrole-2,5-dione CAS No. 16114-24-2

1-benzyl-3,4-dichloro-1H-pyrrole-2,5-dione

Cat. No. B188713
CAS RN: 16114-24-2
M. Wt: 256.08 g/mol
InChI Key: AMPIBHISOFMVMB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Benzyl-3,4-dichloro-1H-pyrrole-2,5-dione, commonly known as BDPC, is a chemical compound that belongs to the class of pyrrole-2,5-dione derivatives. It has gained attention in the field of scientific research due to its potential use as a pharmacological agent. BDPC has been found to possess a wide range of biological activities, including antitumor, antiviral, and anti-inflammatory properties.

Mechanism Of Action

The exact mechanism of action of BDPC is not fully understood. However, it has been suggested that BDPC exerts its biological activity by inhibiting the activity of certain enzymes and proteins involved in various cellular processes. For example, BDPC has been shown to inhibit the activity of topoisomerase II, an enzyme that is involved in DNA replication and repair. Inhibition of topoisomerase II can lead to DNA damage and cell death, which may explain the antitumor activity of BDPC.

Biochemical And Physiological Effects

BDPC has been found to have several biochemical and physiological effects. It has been shown to induce apoptosis, or programmed cell death, in cancer cells. BDPC has also been found to inhibit the growth and proliferation of cancer cells by inducing cell cycle arrest. In addition, BDPC has been shown to reduce the production of pro-inflammatory cytokines, which may contribute to its anti-inflammatory properties.

Advantages And Limitations For Lab Experiments

One of the advantages of BDPC is its broad range of biological activities, which make it a potential candidate for the treatment of various diseases. However, one of the limitations of BDPC is its low solubility in water, which may limit its use in certain experimental settings.

Future Directions

There are several future directions for the study of BDPC. One area of research is the development of more efficient synthesis methods for BDPC. Another area of research is the identification of the exact molecular targets of BDPC and the elucidation of its mechanism of action. In addition, further studies are needed to determine the safety and efficacy of BDPC in animal models and clinical trials.

Synthesis Methods

The synthesis of BDPC has been extensively studied and several methods have been developed. One of the most commonly used methods involves the reaction of 1,3-dichloro-2-propanol with benzylamine to form the intermediate compound, which is then reacted with phthalic anhydride to yield BDPC.

Scientific Research Applications

BDPC has been studied for its potential use in the treatment of various diseases, including cancer, viral infections, and inflammation. Several studies have reported the antitumor activity of BDPC against various types of cancer cells, including breast, lung, and colon cancer cells. BDPC has also been found to have antiviral activity against herpes simplex virus and hepatitis B virus. In addition, BDPC has been shown to possess anti-inflammatory properties, which make it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis.

properties

CAS RN

16114-24-2

Product Name

1-benzyl-3,4-dichloro-1H-pyrrole-2,5-dione

Molecular Formula

C11H7Cl2NO2

Molecular Weight

256.08 g/mol

IUPAC Name

1-benzyl-3,4-dichloropyrrole-2,5-dione

InChI

InChI=1S/C11H7Cl2NO2/c12-8-9(13)11(16)14(10(8)15)6-7-4-2-1-3-5-7/h1-5H,6H2

InChI Key

AMPIBHISOFMVMB-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)CN2C(=O)C(=C(C2=O)Cl)Cl

Canonical SMILES

C1=CC=C(C=C1)CN2C(=O)C(=C(C2=O)Cl)Cl

Origin of Product

United States

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